molecular formula C13H13NO2S B2897626 N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide CAS No. 2034492-18-5

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2897626
CAS No.: 2034492-18-5
M. Wt: 247.31
InChI Key: TVYXQVHIMIKZEH-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide is a heterocyclic compound featuring a cyclopropanecarboxamide group linked to a furan-thiophene hybrid scaffold. The furan ring is substituted at the 5-position with a thiophen-3-yl group, creating a planar, conjugated system that may influence electronic properties and biological interactions.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-13(9-1-2-9)14-7-11-3-4-12(16-11)10-5-6-17-8-10/h3-6,8-9H,1-2,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYXQVHIMIKZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the thiophene and furan rings. One common approach is the cyclization of appropriate precursors under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide has been studied for its potential bioactive properties. It may exhibit biological activities such as antimicrobial, antioxidant, and anti-inflammatory effects.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Applications Reference
Target Compound C₁₄H₁₃NO₂S₂ 291.4 Not reported Potential fungicide
N-((8-Methoxynaphtho[2,1-b]furan-2-yl)methyl)cyclopropanecarboxamide C₁₈H₁₇NO₃ 307.3 190–192 Melatonergic ligand
Cyprofuram C₁₃H₁₃ClNO₂ 266.7 Not reported Fungicide
N-(thiazol-2-yl)cyclopropanecarboxamide C₇H₈N₂OS 168.2 Not reported Fungicide

Q & A

Basic: What synthetic strategies are recommended for N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions to link the thiophene-furan moiety with the cyclopropanecarboxamide group.
  • Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates.
  • Temperature control (e.g., 0–80°C) to prevent side reactions like decomposition of the thiophene ring.
  • Purification techniques such as column chromatography or recrystallization to isolate high-purity intermediates .
    Optimization requires systematic variation of catalysts (e.g., Pd-based for cross-coupling), reaction times, and stoichiometric ratios, monitored via TLC or HPLC .

Basic: Which spectroscopic and analytical techniques are essential for structural validation?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) to confirm connectivity of the thiophene-furan and cyclopropane groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (using programs like SHELX or WinGX) to resolve 3D geometry and confirm stereochemistry .
  • HPLC with UV/Vis detection to assess purity (>95%) and identify byproducts .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

DFT calculations (e.g., B3LYP hybrid functional) model:

  • Electrostatic potential surfaces to identify nucleophilic/electrophilic sites on the thiophene and furan rings.
  • HOMO-LUMO gaps to predict redox behavior and charge-transfer interactions.
  • Vibrational frequencies (IR/Raman) to correlate with experimental spectra .
    Basis sets like 6-311+G(d,p) and solvent continuum models (e.g., PCM) improve accuracy .

Advanced: What methodologies resolve contradictions between computational and experimental data?

  • Hybrid functionals (e.g., incorporating exact exchange as in B3LYP) reduce errors in thermochemical predictions.
  • Benchmarking against experimental crystallographic data (e.g., bond lengths/angles) to validate computational models.
  • Sensitivity analysis of DFT parameters (e.g., grid size, convergence criteria) to identify error sources .

Basic: What are the key challenges in achieving high synthetic yield and purity?

  • Byproduct formation due to reactive thiophene/furan rings: Mitigate via inert atmospheres or low-temperature steps.
  • Cyclopropane ring stability : Avoid strong acids/bases that may induce ring-opening.
  • Purification challenges : Use preparative HPLC for polar intermediates or gradient elution in chromatography .

Advanced: How can structure-activity relationship (SAR) studies guide biological activity optimization?

  • Functional group substitution : Replace the cyclopropane with other strained rings (e.g., aziridine) to modulate target binding.
  • Bioisosteric replacement : Swap thiophene with pyrrole to enhance solubility while retaining π-π stacking interactions.
  • Pharmacophore mapping using docking simulations (e.g., AutoDock) to identify critical binding residues .

Advanced: What experimental designs are suitable for probing biological mechanisms of action?

  • Kinetic assays : Measure IC₅₀ values against enzymes (e.g., kinases) using fluorescence-based substrates.
  • Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) to track intracellular accumulation.
  • Protein binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .

Basic: How is stability assessed under varying physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1–10) and monitor via LC-MS over 24–72 hours.
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Light sensitivity : Expose to UV/Vis light and track photodegradation products .

Advanced: What crystallographic techniques validate molecular conformation in solid-state studies?

  • Single-crystal X-ray diffraction : Refine data with SHELXL to resolve anisotropic displacement parameters.
  • Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Advanced: How can machine learning (ML) enhance property prediction and synthesis planning?

  • ML models (e.g., graph neural networks) predict solubility, logP, and synthetic accessibility from SMILES strings.
  • Retrosynthesis tools (e.g., ASKCOS) propose routes based on reaction databases and atom-mapping rules .

Methodological Notes

  • Data Interpretation : Cross-validate computational and experimental results to minimize bias .
  • Experimental Replication : Perform triplicate assays with statistical analysis (e.g., ANOVA) to confirm reproducibility .
  • Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., thiophene derivatives) .

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